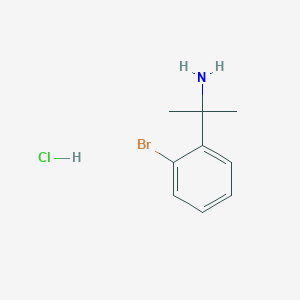

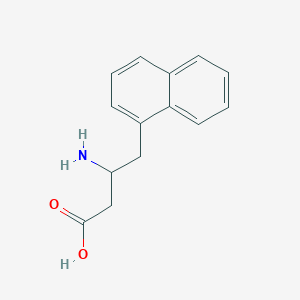

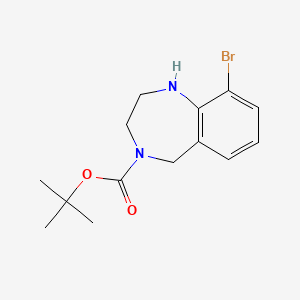

![molecular formula C6H4ClN3 B1374697 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1427357-23-0](/img/structure/B1374697.png)

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine

Vue d'ensemble

Description

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound with the CAS Number: 1427357-23-0 . It has a molecular weight of 153.57 and its linear formula is C6H4ClN3 .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines involves the use of N-(pyridin-2-yl)benzimidamides via PIFA-mediated intramolecular annulation via a direct metal-free oxidative N-N bond formation .

Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not detailed in the search results, triazole compounds, which include 1,2,4-triazolo[1,5-a]pyridine, are known to be capable of binding in the biological system with a variety of enzymes and receptors .

Physical And Chemical Properties Analysis

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine is a solid at room temperature .

Applications De Recherche Scientifique

Electronics Blue Fluorophore Development

The compound [1,2,4]Triazolo[1,5-a]pyridine has been utilized as an electron acceptor to create a deep-blue bipolar fluorescent emitter for electronic applications. This innovation is significant for developing new materials for OLEDs (Organic Light Emitting Diodes) which are used in display and lighting technologies .

Medicinal Chemistry Bio-isostere for Purines

In medicinal chemistry, derivatives of [1,2,4]triazolo[1,5-a]pyridine are explored as bio-isosteres for purines. Purines are fundamental components of DNA and RNA and have various roles in metabolism and signaling pathways. The chloro-substituted variant could potentially offer unique interactions due to its electron-withdrawing properties .

Green Chemistry Catalyst-Free Synthesis

The synthesis of 1,2,4-triazolo[1,5-a]pyridines can be achieved through a catalyst-free, additive-free method under microwave conditions. This approach aligns with the principles of green chemistry by reducing the use of potentially hazardous substances .

Pharmaceuticals Novel Medicines Development

Triazoles are a focus in the development of novel medicines. The race to discover new therapeutic agents often involves the synthesis of potential compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine which may exhibit unique biological activities beneficial for drug development .

Orientations Futures

While specific future directions for 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine are not mentioned in the search results, there is ongoing research into the synthesis and pharmacological activities of triazole derivatives . This suggests that there may be potential for further exploration and development of compounds like 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine in the future.

Mécanisme D'action

Target of Action

Related compounds, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to act on various targets including rorγt, phd-1, jak1, and jak2 .

Mode of Action

It’s worth noting that related [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have shown to suppress the erk signaling pathway, resulting in decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .

Biochemical Pathways

Related compounds have been found to suppress the erk signaling pathway , which plays a crucial role in regulating cell proliferation, differentiation, and survival.

Pharmacokinetics

A related compound, 6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine, has been reported to have high gi absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor .

Result of Action

Related [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have been found to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins in mgc-803 cells .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Propriétés

IUPAC Name |

6-chloro-[1,2,4]triazolo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGBPVDOJWIJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-[1,2,4]triazolo[1,5-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main finding of the research paper regarding 6-Chloro-[1,2,4]triazolo[1,5-a]pyridine derivatives?

A1: The research paper "HERBICIDES AU N-ARYL[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide" [] focuses on the synthesis and herbicidal activity of novel N-aryl-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds. The key finding is that these compounds, synthesized by condensing a 2-chlorosulfonyl-[1,2,4]-triazolo[1,5-a]pyridine derivative with various aminoaryl compounds, exhibit [excellent herbicidal activity against a broad spectrum of vegetation at low application frequencies] [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1374619.png)

![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)